Cas no 2034469-29-7 (2,5-dichloro-N-{4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}thiophene-3-carboxamide)

2,5-Dichloro-N-{4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}thiophene-3-carboxamide is a specialized triazine-based compound with potential applications in agrochemical and pharmaceutical research. Its molecular structure combines a dichlorothiophene carboxamide moiety with a methoxy-substituted triazine ring, offering unique reactivity and binding properties. The pyrrolidin-1-yl group enhances solubility and bioavailability, making it suitable for further derivatization. This compound may exhibit herbicidal or fungicidal activity due to its triazine core, a known pharmacophore in crop protection agents. Its precise mode of action warrants further investigation, but its structural features suggest potential as an intermediate in developing novel active ingredients. The compound's stability and synthetic versatility make it a candidate for exploratory studies in targeted chemical applications.
2,5-dichloro-N-{4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}thiophene-3-carboxamide structure
2034469-29-7 structure
Product Name:2,5-dichloro-N-{4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}thiophene-3-carboxamide
CAS No:2034469-29-7
MF:C14H15Cl2N5O2S
MW:388.272198915482
CID:5944460
PubChem ID:121137679
Update Time:2025-05-25

2,5-dichloro-N-{4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}thiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2,5-dichloro-N-{4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}thiophene-3-carboxamide
    • F6438-3284
    • 2,5-dichloro-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide
    • 2,5-dichloro-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide
    • 2,5-dichloro-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}thiophene-3-carboxamide
    • AKOS032456849
    • 2034469-29-7
    • Inchi: 1S/C14H15Cl2N5O2S/c1-23-14-19-10(18-13(20-14)21-4-2-3-5-21)7-17-12(22)8-6-9(15)24-11(8)16/h6H,2-5,7H2,1H3,(H,17,22)
    • InChI Key: BOAGINBJTVVDBX-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(S1)Cl)C(NCC1=NC(=NC(=N1)N1CCCC1)OC)=O

Computed Properties

  • Exact Mass: 387.0323513g/mol
  • Monoisotopic Mass: 387.0323513g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 443
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 109Ų

2,5-dichloro-N-{4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}thiophene-3-carboxamide Pricemore >>

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Additional information on 2,5-dichloro-N-{4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}thiophene-3-carboxamide

Research Brief on 2,5-dichloro-N-{4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}thiophene-3-carboxamide (CAS: 2034469-29-7)

2,5-dichloro-N-{4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}thiophene-3-carboxamide (CAS: 2034469-29-7) is a novel small molecule compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique triazine-thiophene hybrid structure, has shown promising potential in targeting specific biological pathways, particularly in the context of kinase inhibition and anti-inflammatory applications. Recent studies have explored its synthesis, physicochemical properties, and preliminary biological activities, positioning it as a candidate for further drug development.

The synthesis of 2,5-dichloro-N-{4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}thiophene-3-carboxamide involves a multi-step process, starting with the condensation of 2,5-dichlorothiophene-3-carboxylic acid with a triazine derivative. The final product is obtained through a series of functional group transformations, including amidation and nucleophilic substitution. The compound's structure has been confirmed using advanced spectroscopic techniques such as NMR and mass spectrometry, ensuring high purity and reproducibility for further studies.

Recent in vitro studies have demonstrated that this compound exhibits significant inhibitory activity against several protein kinases, including those involved in inflammatory and oncogenic pathways. Specifically, it has shown nanomolar affinity for certain kinases, suggesting its potential as a lead compound for the development of kinase inhibitors. Additionally, preliminary cytotoxicity assays indicate selective activity against cancer cell lines, with minimal effects on normal cells, highlighting its therapeutic window.

In vivo studies using animal models have further validated the compound's pharmacological potential. For instance, in murine models of inflammation, administration of 2,5-dichloro-N-{4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}thiophene-3-carboxamide resulted in a marked reduction in pro-inflammatory cytokines and improved histological outcomes. These findings suggest its applicability in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties, including its bioavailability and metabolic stability. Current research efforts are focused on structural modifications to enhance its drug-like properties while retaining its biological activity. Computational modeling and structure-activity relationship (SAR) studies are being employed to guide these optimizations.

In conclusion, 2,5-dichloro-N-{4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}thiophene-3-carboxamide represents a promising scaffold for the development of novel therapeutics targeting kinase-mediated pathways and inflammatory diseases. Continued research into its mechanism of action and further preclinical evaluations will be essential to advance this compound toward clinical trials.

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